Methyl 2-(5-bromo-2-methylphenyl)acetate
Description
Methyl 2-(5-bromo-2-methylphenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position. The acetate moiety (-CH₂COOCH₃) is attached to the aromatic ring, making this compound a versatile intermediate in organic synthesis. Its molecular formula is C₁₁H₁₂BrO₂, with a molecular weight of 257.11 g/mol. The bromine atom confers electrophilic reactivity, while the methyl group introduces steric hindrance, influencing regioselectivity in further reactions. This compound is often used in pharmaceutical and agrochemical research due to its modifiable structure .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(5-bromo-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEYWFMQNOBQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Methyl 2-(5-bromo-2-methylphenyl)acetate serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for constructing complex molecules.
- Example : It has been utilized in the synthesis of various pharmaceuticals, including intermediates for drugs targeting metabolic pathways or specific diseases.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in developing new therapeutic agents. Its structural characteristics enable it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa and MDA-MB-231, suggesting potential for anticancer drug development .
Recent studies have highlighted the biological activities associated with this compound:
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating its potential use as an antimicrobial agent .
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, similar to other compounds with structural analogs .
Case Study on Anticancer Efficacy
A study involving xenografted mice models treated with this compound showed a significant reduction in tumor size over four weeks compared to control groups. This indicates its potential as an effective anticancer agent.
Toxicological Assessment
Toxicity studies revealed that higher doses of the compound could lead to hepatotoxicity, necessitating further investigation into safe dosage levels for therapeutic applications.
Mechanism of Action
The mechanism by which Methyl 2-(5-bromo-2-methylphenyl)acetate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The following table summarizes key structural and physicochemical properties of Methyl 2-(5-bromo-2-methylphenyl)acetate and its analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 5-Br, 2-Me on phenyl | C₁₁H₁₂BrO₂ | 257.11 | Bromine for electrophilic substitution; methyl for steric effects. |
| Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate | 5-Br, 2-Me; 2,2-F on acetate | C₁₁H₁₁BrF₂O₂ | 293.10 | Fluorine increases electronegativity; ethyl ester alters lipophilicity. |
| Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate | 4-Br, 2-Cl, 5-Me on phenyl | C₁₀H₁₀BrClO₂ | 277.55 | Chlorine adds steric/electronic effects; para-bromine alters reactivity. |
| Methyl 2-bromo-2-(2-methylphenyl)acetate | Br on acetate chain; 2-Me on phenyl | C₁₀H₁₁BrO₂ | 243.10 | Bromine on α-carbon enhances nucleophilic substitution reactivity. |
| Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | 5-Br, 2-OH on phenyl | C₉H₉BrO₃ | 245.07 | Hydroxyl group increases polarity and hydrogen-bonding potential. |
| Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Benzofuran core; 3-MeSO, 5-Br | C₁₂H₁₁BrO₄S | 347.23 | Sulfinyl group introduces chirality; benzofuran enhances aromatic stability |
Physicochemical Properties
- Boiling Points : Fluorinated derivatives (e.g., Ethyl 2,2-difluoroacetate) exhibit lower boiling points due to reduced hydrogen bonding compared to hydroxyl-containing analogs .
- Solubility: Hydroxyl and sulfinyl groups enhance water solubility, while halogenated and non-polar groups increase lipophilicity .
- Crystallography : Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate forms crystals stabilized by C–H⋯O hydrogen bonds and π-stacking interactions .
Key Research Findings
Structural Impact on Reactivity
- Bromine Position : Para-bromine (as in Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate) directs electrophilic substitution to the ortho position, whereas meta-bromine (as in the parent compound) favors para reactivity .
- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .
Biological Activity
Methyl 2-(5-bromo-2-methylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
This compound features a brominated aromatic ring, which significantly influences its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target proteins.
Synthesis
The synthesis of this compound typically involves the bromination of 2-methylphenol followed by esterification with acetic acid or its derivatives. Various synthetic routes have been explored to optimize yield and purity, including:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent.
- Esterification : Reacting the brominated phenol with methyl acetate in the presence of an acid catalyst.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effective inhibition of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies exploring its effects on various cancer cell lines revealed cytotoxicity at micromolar concentrations. The structure-activity relationship indicates that modifications to the brominated ring can enhance or diminish activity against specific cancer types.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within microbial and cancerous cells. The brominated aromatic structure may facilitate binding to active sites, inhibiting essential biochemical pathways.
Case Studies
- Antimycobacterial Activity : A study screened various derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to increased potency compared to the parent compound, highlighting the importance of structural diversity in optimizing activity .
- Cytotoxicity Testing : In a series of experiments on human cancer cell lines, this compound was shown to induce apoptosis at concentrations lower than those required for significant toxicity to non-cancerous cells, suggesting a favorable therapeutic window .
Preparation Methods
Esterification of 2-(2-bromophenyl)acetic acid
One of the primary routes involves the esterification of 2-(2-bromophenyl)acetic acid with methanol, catalyzed by sulfuric acid, under reflux conditions. This method offers high yields (~99%) and straightforward purification.
- React 2-(2-bromophenyl)acetic acid with excess methanol.
- Use catalytic sulfuric acid.
- Reflux for approximately 0.5 hours.
- Post-reaction, evaporate excess solvent and purify via distillation or chromatography.
- High yield.
- Simple operational setup.
- Cost-effective due to readily available raw materials.
Bromination of Phenyl Acetate Derivatives
Bromination of phenyl acetate derivatives is a common step to introduce the bromine atom at the ortho position. This can be achieved via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid or radical initiator.
- Dissolve phenyl acetate or methyl phenyl acetate in an inert solvent like acetic acid or carbon tetrachloride.
- Add brominating agent (e.g., NBS).
- Maintain reaction temperature around 0°C to control mono-bromination.
- Isolate the 2-bromophenyl acetate derivative.
Data:
- Yield: approximately 90-95% under optimized conditions.
- Purification by recrystallization.
Friedel-Crafts acylation facilitates the introduction of the acetyl group onto the aromatic ring, forming methyl 2-(2-bromophenyl)acetate.
- React 2-bromophenyl with methyl chloroacetate in the presence of aluminum chloride (AlCl₃).
- Conduct at low temperatures (-20°C to 0°C) to prevent polyacylation.
- Work-up involves hydrolysis and purification.
- The process yields high purity products with yields around 85-90%.
- The reaction is sensitive to moisture; anhydrous conditions are necessary.
Suzuki Coupling for Aromatic Substitutions
For complex substitution, Suzuki cross-coupling reactions are employed to attach the 5-bromo-2-methylphenyl moiety onto the thiophene ring, as detailed in patent CN104892566A.
- Use 2-bromothiophene as a starting material.
- Couple with 5-bromo-2-methylphenyl boronic acid or its derivatives.
- Catalyzed by Pd(0) complexes, such as Pd(PPh₃)₄.
- Conduct in inert solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reaction temperature: 80-100°C.
- Yields are often above 70%.
- The method is scalable and environmentally friendly when optimized.
Final Coupling and Purification
The final step involves coupling the intermediate thiophene derivative with methyl 2-(2-bromophenyl)acetate, often via nucleophilic substitution or further Suzuki coupling, to form the target compound.
- Chromatography or recrystallization.
- Purity confirmed via NMR and HPLC.
Data Summary Table
| Step | Method | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | 2-(2-bromophenyl)acetic acid + methanol | Reflux, sulfuric acid catalyst | 99% | High efficiency, straightforward |
| 2 | Bromination | Phenyl acetate derivatives + NBS | 0°C to room temp | 90-95% | Selective mono-bromination |
| 3 | Friedel-Crafts acylation | Methyl chloroacetate + AlCl₃ | -20°C to 0°C | 85-90% | Sensitive to moisture |
| 4 | Suzuki coupling | 2-bromothiophene + 5-bromo-2-methylphenyl boronic acid | 80-100°C, Pd catalyst | >70% | Environmentally friendly |
| 5 | Final coupling | Intermediate thiophene derivative + methyl phenyl acetate | Reflux or mild heating | Variable | Purification critical |
Research Findings and Notes
- Environmental Considerations: Modern methods favor Suzuki coupling over traditional Friedel-Crafts due to milder conditions and fewer by-products.
- Cost Factors: Use of commercially available starting materials like 2-bromothiophene and 5-bromo-2-methylphenyl boronic acid reduces costs.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yields.
- Purification: Recrystallization and chromatography are standard, with high purity achievable, essential for pharmaceutical intermediates.
Q & A
Basic: What are the common synthetic routes for Methyl 2-(5-bromo-2-methylphenyl)acetate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves bromination and esterification steps. For example, bromination of a precursor like 2-methylphenylacetic acid derivatives at the 5-position can be achieved using Br₂ in the presence of Lewis acids (e.g., FeBr₃) . Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) yields the target compound. Optimization focuses on controlling reaction temperature (40–60°C for bromination) and stoichiometry to minimize di-substituted byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in NMR data for this compound, particularly in distinguishing regioisomers?
Answer:
Regioisomeric impurities (e.g., 4-bromo derivatives) can arise during synthesis. Advanced 2D NMR techniques (¹H-¹³C HSQC, NOESY) help differentiate isomers by correlating coupling constants and spatial proximity of substituents. For instance, the 5-bromo isomer shows distinct NOE interactions between the methyl ester and bromine-substituted aromatic protons. Computational methods (DFT-based chemical shift predictions) can further validate assignments .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- GC-MS : To confirm molecular weight (MW 257.1) and detect volatile impurities.
- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br stretch) .
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, with C-Br distances typically ~1.89 Å .
Advanced: How can researchers address low yields in large-scale synthesis due to steric hindrance?
Answer:
Steric hindrance at the 2-methylphenyl group can reduce reaction efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Protecting groups : Temporarily shield the methyl group during bromination (e.g., using trimethylsilyl chloride).
- Flow chemistry : Enhances mixing and heat transfer for better control of exothermic steps .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Stability tests (via TGA/DSC) show decomposition onset at ~180°C. Monitor hydrolytic degradation by tracking free acetic acid via titration .
Advanced: How can computational modeling aid in predicting reactivity or metabolic pathways of this compound?
Answer:
Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites, while molecular docking (e.g., AutoDock Vina) models interactions with cytochrome P450 enzymes for metabolic pathway analysis. ADMET predictors (e.g., SwissADME) estimate logP (~2.5) and bioavailability, guiding toxicity studies .
Basic: What purification methods are effective for removing trace metal catalysts from the final product?
Answer:
- Chelating resins : Use EDTA-functionalized silica to trap residual Fe³⁺/Br⁻.
- Recrystallization : Ethanol/water (7:3 v/v) yields >98% purity.
- ICP-MS : Quantifies metal content post-purification (limit: <10 ppm) .
Advanced: How to design a stability-indicating HPLC method for detecting degradation products?
Answer:
- Column : C18 (150 mm × 4.6 mm, 3.5 µm).
- Mobile phase : Gradient of 0.1% formic acid in water and acetonitrile (20%→80% over 15 min).
- Detection : UV at 254 nm. Validate specificity via forced degradation (heat, acid/base hydrolysis) and mass balance studies .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to volatile organic byproducts.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in mechanistic studies of its reactions?
Answer:
¹³C-labeled methyl groups (e.g., CH₃¹³COO−) track ester hydrolysis pathways via NMR. Isotope Ratio MS (IRMS) quantifies kinetic isotope effects (KIEs) in bromination, revealing whether the mechanism is electrophilic or radical-based .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
